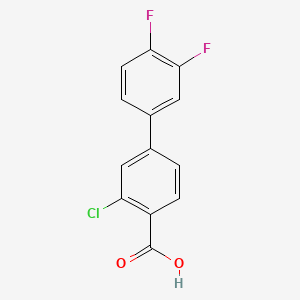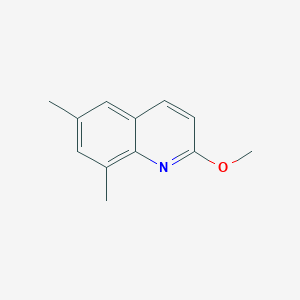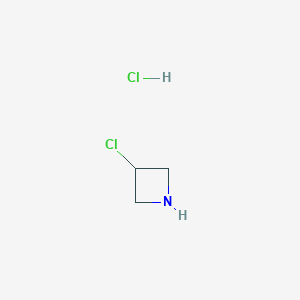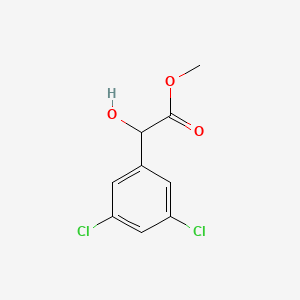
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis of Tafamidis
Tafamidis: is a medication used for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a rare and fatal condition. Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate serves as a key intermediate in the synthesis of Tafamidis. An efficient synthesis route has been developed, which avoids the use of hazardous reagents and metal catalysts, making it suitable for large-scale production .
Biocatalysis in Chiral Drug Intermediates
The compound plays a significant role in the field of biocatalysis , particularly in the synthesis of chiral drug intermediates. Biocatalysis offers a green chemistry approach, reducing environmental pollution and providing high selectivity. It’s used to produce enantiopure drugs, which are critical for the efficacy and safety of therapeutic agents .
Development of Antioxidant Agents
Research has indicated the potential of Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate derivatives in acting as antioxidants . These derivatives have shown promising scavenging potential in assays, comparing favorably to ascorbic acid, which is commonly used as a positive control in antioxidant studies .
Creation of Amyloid Fibril Inhibitors
The compound is utilized in the creation of amyloid fibril inhibitors . These inhibitors are crucial in preventing the progression of diseases caused by the deposition of amyloid fibrils in organs, such as the heart in ATTR-CM .
Pharmaceutical Manufacturing Technology
In pharmaceutical manufacturing, the compound is valued for its role in simplifying production processes. It enables the creation of drugs without the need for complex purification steps, thus streamlining the manufacturing technology .
Synthesis of Imidazole Derivatives
Imidazole derivatives have a range of therapeutic applications, and Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is involved in their synthesis. These compounds are evaluated for their therapeutic potential, including their antioxidant properties .
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a phenyl group often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or altering its structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to observable effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



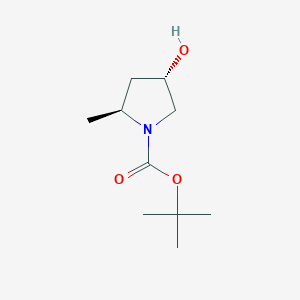
![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
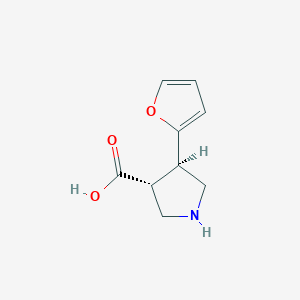
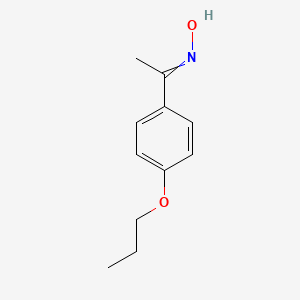
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)

